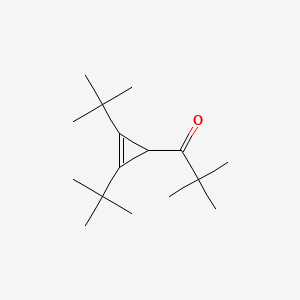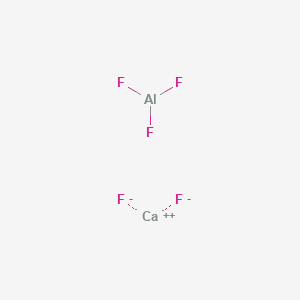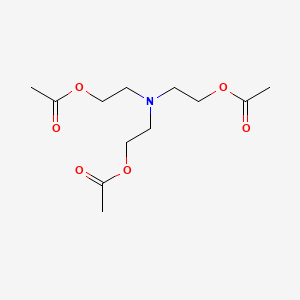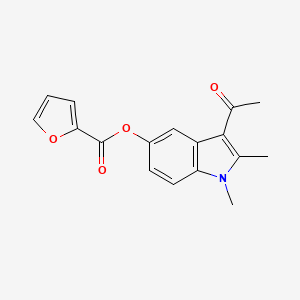
1,2-Di-tert-butyl-3-pivaloylcyclopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-tert-butyl-3-pivaloylcyclopropene is a unique organic compound known for its distinctive structure and properties. It is characterized by the presence of two tert-butyl groups and a pivaloyl group attached to a cyclopropene ring. This compound has garnered interest in various fields of scientific research due to its stability and reactivity.
准备方法
The synthesis of 1,2-Di-tert-butyl-3-pivaloylcyclopropene typically involves the reaction of tert-butylacetylene with pivaloyl chloride in the presence of a strong base. The reaction conditions often include the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,2-Di-tert-butyl-3-pivaloylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2-Di-tert-butyl-3-pivaloylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of 1,2-Di-tert-butyl-3-pivaloylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The tert-butyl and pivaloyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic attack and electrophilic addition reactions.
相似化合物的比较
1,2-Di-tert-butyl-3-pivaloylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Di-tert-butylcyclopropene: Lacks the pivaloyl group, resulting in different reactivity and applications.
3-Pivaloylcyclopropene: Lacks the tert-butyl groups, affecting its stability and chemical behavior.
1,2-Di-tert-butyl-3-acetylcyclopropene: Similar structure but with an acetyl group instead of a pivaloyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of tert-butyl and pivaloyl groups, which confer specific properties and reactivity patterns.
属性
CAS 编号 |
35606-06-5 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
1-(2,3-ditert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H28O/c1-14(2,3)11-10(12(11)15(4,5)6)13(17)16(7,8)9/h10H,1-9H3 |
InChI 键 |
SBJOZYNYYAHDOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C1C(=O)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)

![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)

